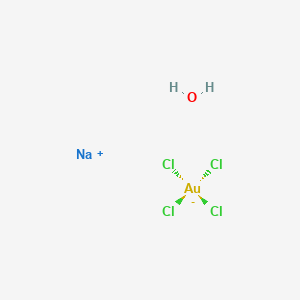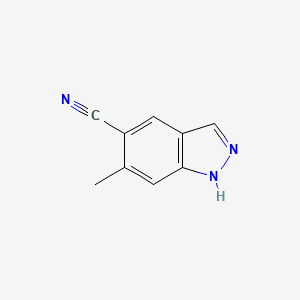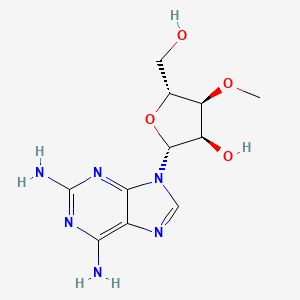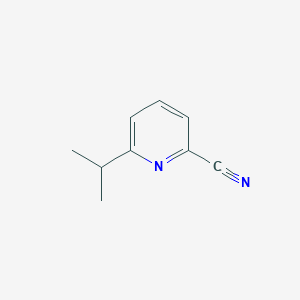
2-Cyano-6-isopropylpyridine
概要
説明
2-Cyano-6-isopropylpyridine is an organic compound with the molecular formula C₉H₁₀N₂ It is a derivative of pyridine, characterized by the presence of a cyano group at the second position and an isopropyl group at the sixth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
2-Cyano-6-isopropylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-isopropylpyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs under reflux conditions, facilitating the substitution of the chlorine atom with a cyano group.
Another method involves the direct alkylation of 2-cyanopyridine with isopropyl halides in the presence of a base such as potassium carbonate. This reaction can be carried out in polar aprotic solvents like acetonitrile, under elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors allows for precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product. Catalysts and optimized reaction parameters are employed to achieve high selectivity and conversion rates.
化学反応の分析
Types of Reactions
2-Cyano-6-isopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of amides or other derivatives.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Amides: Formed from nucleophilic substitution of the cyano group.
Ketones/Alcohols: Resulting from the oxidation of the isopropyl group.
Amines: Produced by the reduction of the cyano group.
科学的研究の応用
2-Cyano-6-isopropylpyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural versatility.
作用機序
The mechanism of action of 2-Cyano-6-isopropylpyridine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The cyano group can interact with active sites of enzymes, while the isopropyl group can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Cyanopyridine: Lacks the isopropyl group, making it less hydrophobic and potentially less selective in biological applications.
6-Isopropylpyridine: Lacks the cyano group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
2-Cyano-6-isopropylpyridine is unique due to the combination of the cyano and isopropyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold in the synthesis of complex molecules and in the study of biochemical interactions.
特性
IUPAC Name |
6-propan-2-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFCKUYJJATYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621302 | |
| Record name | 6-(Propan-2-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337904-76-4 | |
| Record name | 6-(Propan-2-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
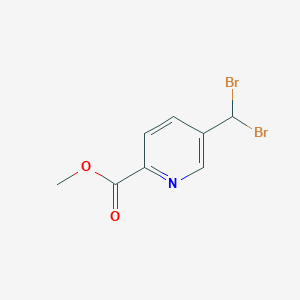
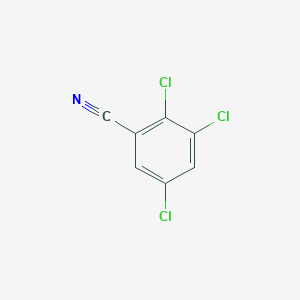
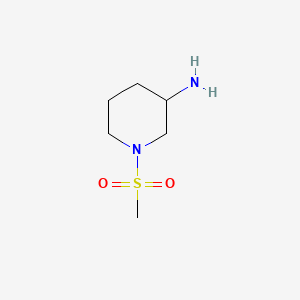


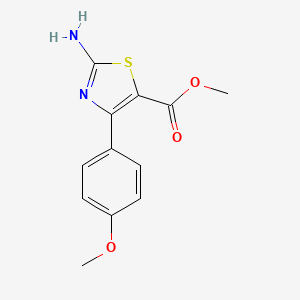
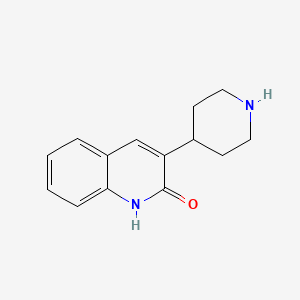
![ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1603450.png)
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1603451.png)
